molecular formula C3H8N2O B12983243 (E)-1-Aminopropan-2-one oxime CAS No. 2017-90-5

(E)-1-Aminopropan-2-one oxime

Cat. No.: B12983243
CAS No.: 2017-90-5
M. Wt: 88.11 g/mol
InChI Key: RBDWAFZCAZEDON-HWKANZROSA-N
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Description

(E)-1-Aminopropan-2-one oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of a C=N-OH functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-Aminopropan-2-one oxime can be synthesized through the condensation of 1-aminopropan-2-one with hydroxylamine. The reaction typically occurs in an aqueous medium and may be catalyzed by acids or bases to facilitate the formation of the oxime bond .

Industrial Production Methods

Industrial production of oximes often involves the use of hydroxylamine derivatives and ketones or aldehydes. The reaction conditions are optimized to ensure high yield and purity of the product. For example, the use of m-CPBA as an oxidant in ethyl acetate enables efficient oxidation of aliphatic amines to oximes with high selectivity .

Chemical Reactions Analysis

Types of Reactions

(E)-1-Aminopropan-2-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitriles

    Reduction: Amines

    Substitution: Oxime ethers

Mechanism of Action

The mechanism of action of (E)-1-Aminopropan-2-one oxime involves the formation of a stable oxime bond through the reaction of an aminooxy group with an electrophilic carbonyl group. This reaction is typically catalyzed by nucleophilic catalysts such as aniline . The oxime bond is hydrolytically stable and does not require metal ion catalysts, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Aldoximes: Compounds with the general formula R-CH=N-OH.

    Ketoximes: Compounds with the general formula RR’C=N-OH.

    Oxime Ethers: Compounds with the general formula RR’C=N-O-R.

Uniqueness

(E)-1-Aminopropan-2-one oxime is unique due to its specific structure and reactivity. Unlike aldoximes and ketoximes, it contains an amino group, which can participate in additional reactions, enhancing its versatility in organic synthesis and medicinal chemistry .

Properties

CAS No.

2017-90-5

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

(NE)-N-(1-aminopropan-2-ylidene)hydroxylamine

InChI

InChI=1S/C3H8N2O/c1-3(2-4)5-6/h6H,2,4H2,1H3/b5-3+

InChI Key

RBDWAFZCAZEDON-HWKANZROSA-N

Isomeric SMILES

C/C(=N\O)/CN

Canonical SMILES

CC(=NO)CN

Origin of Product

United States

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